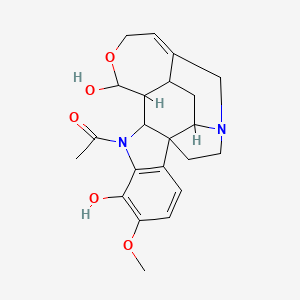
Henningsoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Henningsoline is an indole alkaloid isolated from the plant species Strychnos henningsii Gilg . It is one of several alkaloids found in this plant, alongside henningsamine and rindline . Indole alkaloids are known for their complex structures and diverse biological activities, making them of significant interest in both natural product chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of henningsoline typically involves the extraction of the compound from Strychnos henningsii using organic solvents . The process begins with the drying and pulverization of the plant material, followed by solvent extraction. The extract is then subjected to various chromatographic techniques to isolate this compound .
Industrial Production Methods
Most of the available this compound is obtained through extraction from natural sources rather than synthetic production .
Chemical Reactions Analysis
Types of Reactions
Henningsoline undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield hydrogenated products .
Scientific Research Applications
Henningsoline has several scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of indole alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of henningsoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and enzymes, thereby modulating their activity. For example, this compound may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and function .
Comparison with Similar Compounds
Henningsoline is structurally similar to other indole alkaloids such as diaboline and henningsamine . it is unique in its specific arrangement of functional groups and its distinct biological activities. Compared to diaboline and henningsamine, this compound may exhibit different pharmacological properties and therapeutic potential .
List of Similar Compounds
- Diaboline
- Henningsamine
- Rindline
Properties
CAS No. |
18797-85-8 |
|---|---|
Molecular Formula |
C22H26N2O5 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-(9,14-dihydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl)ethanone |
InChI |
InChI=1S/C22H26N2O5/c1-11(25)24-18-14(3-4-15(28-2)19(18)26)22-6-7-23-10-12-5-8-29-21(27)17(20(22)24)13(12)9-16(22)23/h3-5,13,16-17,20-21,26-27H,6-10H2,1-2H3 |
InChI Key |
BCKDRLNZTWKJHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C(=C(C=C6)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)
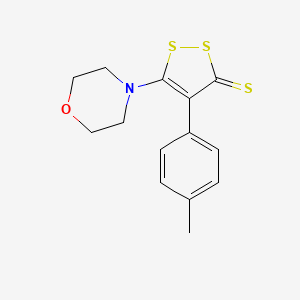
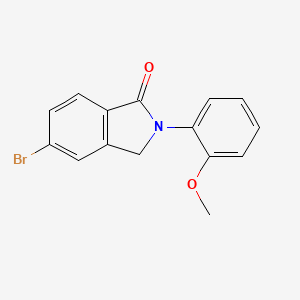
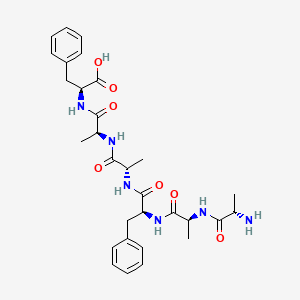


silane](/img/structure/B14177507.png)
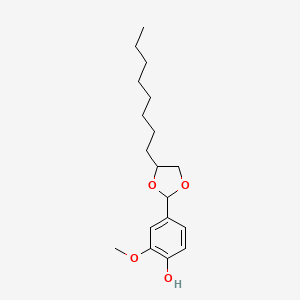
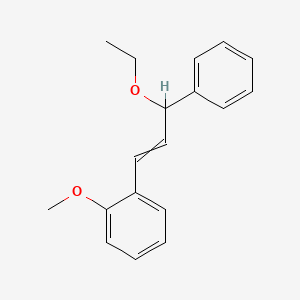
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14177543.png)
